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Compound of Interest

Compound Name: Nacubactam

Cat. No.: B609398

FOR IMMEDIATE RELEASE

These application notes provide a detailed overview of the clinical trial methodologies and
design for Nacubactam, a novel B-lactamase inhibitor. The information is intended for
researchers, scientists, and drug development professionals interested in the clinical
development of this compound.

Nacubactam is currently being investigated in combination with various -lactam antibiotics for
the treatment of serious infections caused by multidrug-resistant bacteria.[1] This document
summarizes the available data from Phase 1 and Phase 3 clinical trials, including study
designs, experimental protocols, and safety data.

Mechanism of Action

Nacubactam exhibits a dual mechanism of action. It is an inhibitor of serine (-lactamases
(classes A and C, and some class D), which prevents the degradation of co-administered 3-
lactam antibiotics.[2][3] Additionally, Nacubactam directly inhibits penicillin-binding protein 2
(PBP2) in the cell wall of Enterobacteriaceae, exerting its own antibacterial effect.[1][3][4]
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Dual mechanism of action of Nacubactam.

Clinical Development Program

Nacubactam has been evaluated in Phase 1 studies for safety and pharmacokinetics, and is
currently in Phase 3 clinical trials in combination with other antibiotics.

Phase 1 Clinical Trials

The initial clinical development of Nacubactam involved randomized, double-blind, placebo-
controlled studies in healthy volunteers to assess its safety, tolerability, and pharmacokinetic
profile, both alone and in combination with meropenem.[2][3][4][5]

Two key Phase 1 studies were a Single Ascending Dose (SAD) study (NCT02134834) and a
Multiple Ascending Dose (MAD) study (NCT02972255).[3][4][5]

o SAD Study (NCT02134834): Healthy participants received single ascending doses of
Nacubactam ranging from 50 mg to 8,000 mg.[2][4]

o MAD Study (NCT02972255): Healthy participants received multiple ascending doses of
Nacubactam from 1,000 mg to 4,000 mg every 8 hours for up to 7 days.[2][4] This study
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also included a component where Nacubactam 2,000 mg was co-administered with
meropenem 2,000 mg every 8 hours for 6 days.[2][4]

Nacubactam was generally well-tolerated in both single and multiple doses.[2][3][4][5] The
most frequently reported adverse events were mild to moderate and associated with
intravenous access and headaches.[2][3][4][5] No serious adverse events, dose-limiting
toxicities, or deaths were reported.[2][4][5]

Table 1: Summary of Treatment-Emergent Adverse Events (TEAES) in the Multiple Ascending
Dose (MAD) Study (Nacubactam Monotherapy)[4]

Adverse Event Category Nacubactam (N=24) Placebo (N=7)
Participants with 21 TEAE, n
13 (54.2) 3 (42.9)
(%)
Total number of TEAES 48 3
Most Frequent TEAEsS
Complications with IV access Frequent Less Frequent
Headache Frequent Less Frequent

Table 2: Summary of Treatment-Emergent Adverse Events (TEAES) in the Multiple Ascending
Dose (MAD) Study (Nacubactam + Meropenem)[4]
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Nacubactam + Meropenem

Adverse Event Category Placebo (N=4)
(N=11)
Participants with =1 TEAE, n
9(81.8) 1(25.0)
(%)
Total number of TEAES 42 1
Most Frequent TEAEs
Phlebitis, n (%) 4 (36.7) 0
Injection site extravasation, n
3(27.3) 0
(%)
Headache, n (%) 3(27.3) 0
Nausea, n (%) 3(27.3) 0

Phase 3 Clinical Trials

Nacubactam is being evaluated in two pivotal Phase 3 multinational, randomized clinical trials:
Integral-1 and Integral-2.

This study evaluates the efficacy and safety of Cefepime/Nacubactam and
Aztreonam/Nacubactam compared to Imipenem/Cilastatin in patients with complicated urinary
tract infections (cUTI) or acute uncomplicated pyelonephritis (AP).[6][7][8][9]

Table 3: Integral-1 Study Design
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A Phase 3, Multi-Center, Randomized, Double-
Blind Study to Assess the Efficacy and Safety of
Cefepime/Nacubactam and

Study Title Aztreonam/Nacubactam Versus
Imipenem/Cilastatin in Subjects With
Complicated Urinary Tract Infections or Acute

Uncomplicated Pyelonephritis

ClinicalTrials.gov ID NCT05887908[6]

Phase 3[6][8]

Study Design Randomized, Double-Blind, Active-Controlled[7]
Patient Population Adults with cUTI or AP[6][7][8][9]

- Cefepime/Nacubactam-

Interventions Aztreonam/Nacubactam- Imipenem/Cilastatin[6]

[7181e]

) ) Composite clinical and microbiological success
Primary Endpoint -
at the test-of-cure visit[7]

Status Completed[9]

In March 2025, it was announced that the Integral-1 trial met its primary endpoint,
demonstrating non-inferiority of Cefepime/Nacubactam to Imipenem/Cilastatin.[7] A pre-
specified analysis also showed superiority.[7] Detailed results are expected to be presented at
future scientific conferences.[1][7]

This ongoing study is designed to assess the efficacy and safety of Cefepime/Nacubactam
and Aztreonam/Nacubactam compared to the best available therapy for infections caused by
Carbapenem-Resistant Enterobacterales (CRE).[10][11]

Table 4: Integral-2 Study Design
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A Phase 3, Multi-Center, Randomized, Single-
Blind Study to Assess the Efficacy and Safety of
_ Cefepime/Nacubactam and
Study Title i
Aztreonam/Nacubactam Versus Best Available
Therapy for Adults With Infection Due to

Carbapenem Resistant Enterobacterales[10]

ClinicalTrials.gov ID NCT05905055[10][11]

Phase 3[10][11]

Study Design Randomized, Single-Blind, Parallel-Group[10]

Adults with cUTI, AP, Hospital-Acquired
Bacterial Pneumonia (HABP), Ventilator-

Patient Population Associated Bacterial Pneumonia (VABP), and
complicated Intra-Abdominal Infections (clAl)
due to CRE[10]

- Cefepime/Nacubactam-
Interventions Aztreonam/Nacubactam- Best Available
Therapy (BAT)[10]

Overall treatment success (composite of clinical
Primary Endpoint and microbiological outcomes) at the test-of-

cure visit

Status Recruiting[11]

Experimental Protocols

The following provides a general outline of the experimental protocols for the Phase 3 clinical
trials based on publicly available information.

Patient Population and Key Eligibility Criteria

Inclusion Criteria:

e Adults aged 18 years or older.[8][10]
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Hospitalized for the treatment period.[8][10]

Weight up to 140 kg.[8][10]

Clinical diagnosis of a qualifying infection (cUTI, AP, HABP, VABP, or clAl).[10]

For the Integral-2 study, a known or suspected infection with Carbapenem-Resistant
Enterobacterales is required.[10]

Exclusion Criteria:
e Known resistance to the study drugs that would compromise efficacy.[6][8]

e Concurrent infections that would confound the assessment of the study drug's efficacy.[6][8]
[10]

» Known hypersensitivity to -lactam antibiotics.

Study Procedures and Assessments

The clinical trial workflow involves several key stages from patient screening to the final follow-
up.
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Generalized workflow for Nacubactam Phase 3 clinical trials.

¢ Screening: Potential participants are assessed against the inclusion and exclusion criteria.
Informed consent is obtained.

+ Randomization: Eligible patients are randomly assigned to one of the treatment arms.

+ Treatment: The assigned study drug is administered intravenously for a specified duration.
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Assessments: Patients are monitored for clinical response, microbiological clearance, and
safety throughout the study. This includes physical examinations, vital signs, laboratory tests,
and imaging where appropriate.

End-of-Treatment (EOT) Visit: Assessments are performed at the conclusion of the treatment
period.

Test-of-Cure (TOC) Visit: A follow-up visit, typically 7 days after the end of treatment, to
assess the primary efficacy endpoint.[7]

Late Follow-up: A final follow-up visit to monitor for any late-emerging adverse events and to
ensure the durability of the clinical response.

Endpoint Definitions

Clinical Success: Resolution of the signs and symptoms of the baseline infection to the
extent that no further antimicrobial therapy is required.

Microbiological Eradication: Eradication or presumed eradication of the baseline pathogen(s)
from the site of infection.

Overall Success: A composite endpoint requiring both clinical success and microbiological
eradication.[7]

Conclusion

The clinical development program for Nacubactam is robust, with comprehensive Phase 1

studies supporting its progression into pivotal Phase 3 trials. The available data suggests a

favorable safety and tolerability profile. The positive top-line results from the Integral-1 study

are promising for the potential role of Nacubactam in treating complicated urinary tract

infections and acute pyelonephritis. The ongoing Integral-2 study will provide crucial

information on its efficacy against infections caused by carbapenem-resistant Enterobacterales,

a significant unmet medical need. Further detailed results from these trials are eagerly awaited

by the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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